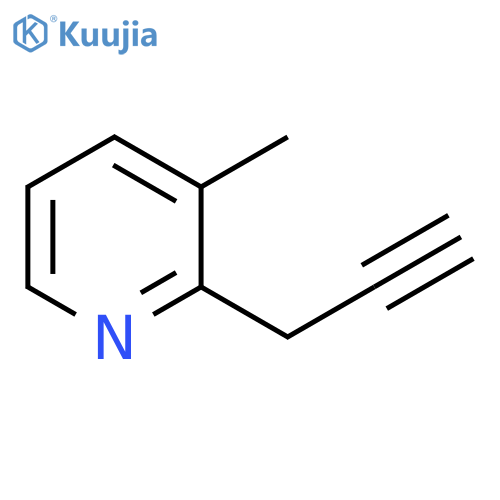Cas no 2229459-02-1 (3-methyl-2-(prop-2-yn-1-yl)pyridine)

3-methyl-2-(prop-2-yn-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 3-methyl-2-(2-propyn-1-yl)-
- 3-methyl-2-(prop-2-yn-1-yl)pyridine
- 2229459-02-1
- EN300-1835518
-
- インチ: 1S/C9H9N/c1-3-5-9-8(2)6-4-7-10-9/h1,4,6-7H,5H2,2H3
- InChIKey: FDZGKUGMPZTGMC-UHFFFAOYSA-N
- ほほえんだ: C1(CC#C)=NC=CC=C1C
計算された属性
- せいみつぶんしりょう: 131.073499291g/mol
- どういたいしつりょう: 131.073499291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 0.993±0.06 g/cm3(Predicted)
- ふってん: 189.2±25.0 °C(Predicted)
- 酸性度係数(pKa): 4.70±0.22(Predicted)
3-methyl-2-(prop-2-yn-1-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835518-0.1g |
3-methyl-2-(prop-2-yn-1-yl)pyridine |
2229459-02-1 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1835518-0.25g |
3-methyl-2-(prop-2-yn-1-yl)pyridine |
2229459-02-1 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1835518-10.0g |
3-methyl-2-(prop-2-yn-1-yl)pyridine |
2229459-02-1 | 10g |
$5652.0 | 2023-06-01 | ||
| Enamine | EN300-1835518-5.0g |
3-methyl-2-(prop-2-yn-1-yl)pyridine |
2229459-02-1 | 5g |
$3812.0 | 2023-06-01 | ||
| Enamine | EN300-1835518-0.5g |
3-methyl-2-(prop-2-yn-1-yl)pyridine |
2229459-02-1 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1835518-1g |
3-methyl-2-(prop-2-yn-1-yl)pyridine |
2229459-02-1 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1835518-5g |
3-methyl-2-(prop-2-yn-1-yl)pyridine |
2229459-02-1 | 5g |
$3812.0 | 2023-09-19 | ||
| Enamine | EN300-1835518-1.0g |
3-methyl-2-(prop-2-yn-1-yl)pyridine |
2229459-02-1 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1835518-0.05g |
3-methyl-2-(prop-2-yn-1-yl)pyridine |
2229459-02-1 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1835518-2.5g |
3-methyl-2-(prop-2-yn-1-yl)pyridine |
2229459-02-1 | 2.5g |
$2576.0 | 2023-09-19 |
3-methyl-2-(prop-2-yn-1-yl)pyridine 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
3-methyl-2-(prop-2-yn-1-yl)pyridineに関する追加情報
3-Methyl-2-(Prop-2-Yn-1-Yl)Pyridine: A Comprehensive Overview
3-Methyl-2-(prop-2-yn-1-yl)pyridine, also known by its CAS number 2229459-02-1, is a versatile organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom, and it features a methyl group at the 3-position and a propargyl group at the 2-position. The unique combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it valuable for various applications.
The synthesis of 3-methyl-2-(propargyl)pyridine can be achieved through several methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels. These improvements have facilitated its use in diverse industries, from pharmaceuticals to advanced materials.
One of the most notable applications of this compound is in the field of drug discovery. Its pyridine ring serves as a scaffold for various bioactive molecules, and the propargyl group provides opportunities for further functionalization through click chemistry reactions. For instance, researchers have explored its potential as an anti-cancer agent by incorporating it into small molecule inhibitors targeting specific oncogenic pathways.
In addition to pharmaceutical applications, 3-methyl-2-(propargyl)pyridine has found utility in materials science as a precursor for constructing advanced polymers and hybrid materials. Its ability to undergo metal-catalyzed cycloadditions makes it an ideal building block for creating cross-linked networks with tailored mechanical and electronic properties.
Recent studies have also highlighted its role in catalysis, where it serves as a ligand or a component in homogeneous catalyst systems. Its electron-donating methyl group and electron-withdrawing propargyl group create a unique electronic environment that enhances catalytic activity in processes such as alkene hydrogenation and oxidation reactions.
The environmental impact of synthesizing and using this compound has been a focus of recent research as well. Efforts are underway to develop more sustainable production methods, including the use of renewable feedstocks and energy-efficient reaction conditions. These developments align with global initiatives to promote green chemistry practices.
In conclusion, 3-methyl-2-(propargyl)pyridine (CAS No. 2229459-02-1) is a multifaceted compound with significant potential across various scientific domains. Its structural features enable diverse applications, from drug development to materials innovation, while ongoing research continues to uncover new possibilities for its use.
2229459-02-1 (3-methyl-2-(prop-2-yn-1-yl)pyridine) 関連製品
- 2171383-69-8(3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid)
- 1396809-48-5(3,5-dimethyl-N-{1-3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-ylcyclohexyl}-1,2-oxazole-4-sulfonamide)
- 1993189-05-1(1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride)
- 1218951-00-8(Methyl 2-(3-chlorophenyl)-2-cyanoacetate)
- 1620585-78-5(1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester)
- 37845-71-9(1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)
- 866895-87-6(4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline)
- 1213306-62-7(4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol)
- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)
- 1221341-87-2(Tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate)




